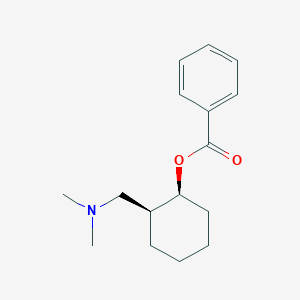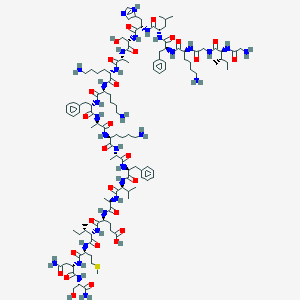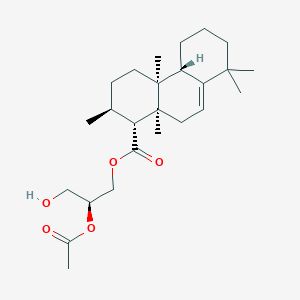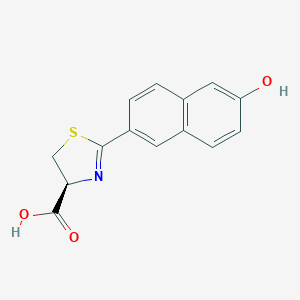
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide, commonly known as Boc-Asn-Gly-Gly-NH2, is a peptide molecule that has gained significant attention in the field of scientific research. It is a synthetic peptide that is commonly used in the synthesis of larger peptides and proteins. The molecule has unique properties that make it an important tool in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of Boc-Asn-Gly-Gly-NH2 is not fully understood. However, it is believed that the molecule interacts with other proteins and peptides in the body, leading to changes in their structure and function. Boc-Asn-Gly-Gly-NH2 has been shown to inhibit the activity of certain enzymes, such as proteases and peptidases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
Boc-Asn-Gly-Gly-NH2 has a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, leading to changes in protein turnover and metabolism. The molecule has also been shown to have anti-inflammatory properties and to promote wound healing. In addition, Boc-Asn-Gly-Gly-NH2 has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-Asn-Gly-Gly-NH2 in lab experiments is its stability. The molecule is resistant to degradation by enzymes and can be easily synthesized using the SPPS method. However, one limitation of using Boc-Asn-Gly-Gly-NH2 is its high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Boc-Asn-Gly-Gly-NH2 in scientific research. One area of interest is the development of new drugs based on the molecule. Boc-Asn-Gly-Gly-NH2 has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of Boc-Asn-Gly-Gly-NH2 in the development of new biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of Boc-Asn-Gly-Gly-NH2 and its potential applications in scientific research.
Synthesemethoden
Boc-Asn-Gly-Gly-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain. The Boc-Asn-Gly-Gly-NH2 molecule is synthesized by coupling Boc-Asn-OH, Gly-OH, Gly-OH, and NH2-NH2 in a stepwise manner. The final product is then deprotected using TFA (trifluoroacetic acid) to remove the Boc group, resulting in the formation of Boc-Asn-Gly-Gly-NH2.
Wissenschaftliche Forschungsanwendungen
Boc-Asn-Gly-Gly-NH2 has a wide range of applications in scientific research. It is commonly used in the synthesis of larger peptides and proteins and as a tool for studying protein-protein interactions. The molecule is also used in the development of new drugs and as a diagnostic tool for diseases. Boc-Asn-Gly-Gly-NH2 is also used in the study of the structure and function of proteins, as well as in the development of new biomaterials.
Eigenschaften
CAS-Nummer |
123472-61-7 |
|---|---|
Produktname |
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide |
Molekularformel |
C13H23N5O6 |
Molekulargewicht |
345.35 g/mol |
IUPAC-Name |
butyl N-[2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]acetyl]carbamate |
InChI |
InChI=1S/C13H23N5O6/c1-2-3-4-24-13(23)18-11(21)7-16-10(20)6-17-12(22)8(14)5-9(15)19/h8H,2-7,14H2,1H3,(H2,15,19)(H,16,20)(H,17,22)(H,18,21,23)/t8-/m0/s1 |
InChI-Schlüssel |
GNURUUOBIIVPEH-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)N |
SMILES |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N |
Kanonische SMILES |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N |
Sequenz |
NGG |
Synonyme |
Boc-L-Asn-Gly-Gly-NH2 butyloxycarbonyl-asparaginyl-glycyl-glycinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









